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MNI-caged-L-glutamate

Cat. No.: B1677367
CAS No.: 295325-62-1
M. Wt: 323.30 g/mol
InChI Key: GXIDBZKXGUNITQ-VIFPVBQESA-N
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Description

Historical Context and Evolution of Photochemical Tools in Neural Systems Investigation

The concept of using light to control biological processes has its roots in the late 1970s with the development of the first caged compounds, such as caged ATP. frontiersin.orginstras.com Initially, these tools were primarily developed and utilized by biologists to investigate cellular mechanisms. beilstein-journals.org The o-nitrobenzyl group was among the first photolabile protectors used for creating caged second messengers and neurotransmitters. instras.comnih.gov

A significant advancement for neurobiology was the development of caged glutamate (B1630785), which allowed researchers to mimic synaptic transmission. nih.gov Early work by the Hess group was crucial in developing the first caged neurotransmitters, paving the way for laser uncaging to become an active area of research. frontiersin.org The first use of two-photon (2P) uncaging was demonstrated in 1994, although it was limited by the available probes which were not optimized for 2P excitation. frontiersin.org

The evolution of these tools has been a collaborative effort between chemists and biologists. acs.orgbeilstein-journals.org The development of chromophores like α-carboxy-ortho-nitrobenzyl (CNB) led to the first truly successful caged neurotransmitters, allowing for rapid and efficient release of molecules like glutamate. instras.com This progression led to the creation of more sophisticated compounds, including MNI-caged-L-glutamate, which offered improved properties for two-photon microscopy and greater stability. frontiersin.org The broader field of optogenetics, which includes the use of genetically encoded light-sensitive proteins like channelrhodopsin-2 (ChR2), emerged in the early 2000s and has since revolutionized the ability to control genetically defined neuron populations with light. nih.govnih.govresearchgate.netwikipedia.org

Significance of Spatiotemporal Control in Neurobiological Experimentation

The brain's functions rely on intricate neural circuits that operate with high temporal and spatial precision. frontiersin.org Understanding these circuits requires experimental tools that can manipulate neuronal activity on a similar scale. nih.gov Spatiotemporal control allows researchers to activate specific neurons or even subcellular compartments at precise moments, mimicking the natural patterns of neural signaling. frontiersin.orgnih.gov

This level of control is essential for dissecting the complex interplay between different neurons and for understanding how these interactions give rise to cognitive processes and behaviors. researchgate.net For instance, the ability to selectively stimulate presynaptic neurons while recording from a postsynaptic neuron provides detailed information about functional connectivity that is difficult to obtain with conventional methods like electrical stimulation, which can suffer from artifacts and lack of specificity. pnas.org Light-based modulation, through tools like caged compounds, offers the high temporal and spatial resolution needed to probe these connections effectively. jneurosci.org The ability to control the timing and location of neurotransmitter release is crucial for studying phenomena like synaptic plasticity, which underlies learning and memory. dataintelo.comuni-muenchen.de

Overview of Caged Compounds and Their Utility in Dissecting Neural Circuitry

Caged compounds serve as powerful tools for mapping functional synaptic connectivity in various neural systems. nih.govnih.gov The fundamental principle involves the photolytic release of a neurotransmitter, most commonly glutamate, to excite small, targeted groups of presynaptic neurons while recording the resulting postsynaptic responses. nih.gov This technique, often referred to as glutamate uncaging, allows for a detailed investigation of neural circuits in living brain slices and other preparations. pnas.orgnih.gov

The utility of caged compounds stems from several key advantages. They are biologically inert before irradiation, allowing them to be applied to tissue at a known concentration without causing widespread, non-specific activation. ucdavis.edunih.gov Photolysis provides a rapid and spatially defined release of the active molecule, enabling the stimulation of single synapses or specific dendritic regions. ucdavis.edunih.gov This bypasses the presynaptic terminal, permitting the exclusive study of postsynaptic mechanisms. ucdavis.edu Furthermore, caged compounds can be combined with other techniques like calcium imaging and electrophysiological recordings to provide a multi-faceted view of synaptic function. ucdavis.edu The spatial resolution afforded by light has been clearly demonstrated to be a powerful tool for probing neuronal connectivity patterns. nih.gov

Defining the Role of this compound as a Seminal Photolabile Glutamate Derivative

This compound (4-methoxy-7-nitroindolinyl-caged-L-glutamate) stands out as a pivotal tool in neuroscience. rndsystems.comscbt.com Developed in 2000, it was the first caged glutamate to be effective for two-photon (2P) uncaging, a technique that allows for highly localized neurotransmitter release deep within scattering tissue like brain slices. frontiersin.orgnih.gov

Its significance lies in a unique combination of advantageous properties. This compound is highly stable at physiological pH, soluble in water, and resistant to hydrolysis. frontiersin.orgrndsystems.comtocris.com Crucially, it is pharmacologically inactive at glutamate receptors and transporters at concentrations used for experiments, ensuring that effects are due to the photoreleased glutamate. ucdavis.edurndsystems.comtocris.com It releases glutamate rapidly and efficiently upon photolysis with near-UV light (300-380 nm). rndsystems.comscbt.comtocris.com

The compound's suitability for two-photon uncaging microscopy (with a cross-section of 0.06 GM at 730 nm) revolutionized the study of synaptic plasticity at the level of individual dendritic spines. ucdavis.edurndsystems.comtocris.com Researchers were able to use this compound to demonstrate a direct correlation between the structural properties of a spine and its functional strength. ucdavis.edu Its optical compatibility with common fluorescent proteins (like GFP and YFP) and calcium dyes further enhances its utility, allowing for simultaneous imaging and photostimulation. rndsystems.comtocris.com Compared to its predecessor, NI-caged L-glutamate, the MNI variant is 2.5 times more efficient at releasing glutamate. rndsystems.comtocris.com These features have established this compound as an essential tool for in situ studies of fast synaptic glutamate receptors, synaptic plasticity, and the mapping of neural circuits. dataintelo.comtocris.compubcompare.ai

Research Findings and Data

Physicochemical Properties of this compound

The utility of this compound in experimental neuroscience is underpinned by its specific chemical and physical characteristics. These properties ensure its stability, solubility, and biological inertness prior to photolysis.

PropertyValue/DescriptionSource
Molecular Formula C₁₄H₁₇N₃O₆ rndsystems.comscbt.comtocris.com
Molecular Weight 323.3 g/mol rndsystems.comscbt.comtocris.com
Purity ≥97-99% scbt.comtocris.com
Solubility Soluble in water up to 50 mM rndsystems.comtocris.com
Stability Stable at neutral pH; highly resistant to hydrolysis frontiersin.orgrndsystems.comtocris.com
Biological Inertness Pharmacologically inactive at neuronal glutamate receptors and transporters at concentrations up to several millimolars. ucdavis.edurndsystems.comtocris.com However, it can act as an antagonist of GABA-A receptors at concentrations used for two-photon uncaging. ucdavis.edunih.gov

Photochemical Properties and Uncaging Efficiency

The effectiveness of this compound as a photolabile compound is defined by its photochemical properties, which dictate how efficiently and under what conditions it releases glutamate upon light exposure.

PropertyValue/DescriptionSource
Excitation Wavelength (One-Photon) 300 - 380 nm rndsystems.comscbt.comtocris.com
Excitation Wavelength (Two-Photon) ~730 nm rndsystems.comtocris.com
Quantum Yield (Φ) 0.065 - 0.085 frontiersin.orgrndsystems.comtocris.com
Two-Photon Cross-Section (δu) 0.06 GM at 730 nm frontiersin.orgrndsystems.comtocris.com
Uncaging Speed Releases glutamate rapidly, allowing for the study of fast synaptic events. frontiersin.orgrndsystems.com
Efficiency Comparison 2.5-fold more efficient at releasing L-glutamate than NI-caged L-glutamate. rndsystems.comtocris.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O6 B1677367 MNI-caged-L-glutamate CAS No. 295325-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIDBZKXGUNITQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424987
Record name MNI-caged-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295325-62-1
Record name MNI-caged-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Foundations of Mni Caged L Glutamate Photolysis

Comparative Analysis with Other Caged Glutamate (B1630785) Compounds

Relative Efficiency of L-glutamate Release Compared to NI-caged L-glutamate

MNI-caged-L-glutamate exhibits a significantly higher efficiency in releasing L-glutamate upon photolysis compared to its predecessor, 7-nitroindolinyl (NI)-caged L-glutamate. Specifically, this compound is reported to be 2.5-fold more efficient at releasing L-glutamate than NI-caged L-glutamate tocris.comrndsystems.com. This enhanced efficiency is a key advantage, as it allows for the use of lower concentrations or light intensities to achieve the same level of glutamate release, thereby minimizing potential phototoxicity and off-target effects.

CompoundRelative Efficiency of L-glutamate Release
This compound 2.5x that of NI-caged L-glutamate
NI-caged L-glutamate Baseline

Comparison with Ruthenium-Bipyridine Caged Glutamate (RuBi-glutamate) in Experimental Paradigms

RuBi-glutamate presents a distinct alternative to this compound, primarily due to its different photochemical properties. RuBi-glutamate can be excited by visible light, which offers advantages in terms of tissue penetration and reduced phototoxicity compared to the UV light required for MNI-glutamate.

A significant difference lies in their interaction with GABAA receptors. While MNI-glutamate is a potent antagonist of GABAergic transmission, especially at the high concentrations required for two-photon uncaging (2.5 mM can completely block evoked inhibitory postsynaptic currents (IPSCs)), RuBi-glutamate exhibits a less pronounced antagonistic effect nih.gov. At a concentration of 300 μM, RuBi-glutamate reduces evoked IPSCs by approximately 50%, whereas the same concentration of MNI-glutamate leads to an ~83% reduction nih.gov. This allows for the study of excitatory and inhibitory interactions with less disruption to the natural balance of neurotransmission.

In two-photon uncaging experiments, RuBi-glutamate can generate neuronal responses with a faster rate of rise compared to those elicited by MNI-glutamate nih.gov. However, MNI-glutamate has been more widely adopted for two-photon applications. The two-photon absorption maximum for MNI-glutamate is around 720 nm, while RuBi-glutamate's is red-shifted to approximately 800 nm ucdavis.edu. This longer wavelength for RuBi-glutamate can be advantageous as it is closer to the peak power output of many Ti:sapphire lasers used in two-photon microscopy, but it also increases the potential for unintended uncaging during simultaneous calcium imaging, which often uses similar excitation wavelengths ucdavis.edu.

FeatureThis compoundRuBi-glutamate
Excitation Wavelength Near-UV (one-photon), ~720 nm (two-photon)Visible (one-photon), ~800 nm (two-photon)
GABAA Receptor Antagonism High (e.g., ~83% IPSC reduction at 300 μM; complete block at 2.5 mM)Moderate (e.g., ~50% IPSC reduction at 300 μM)
Neuronal Response Kinetics (Two-Photon) Slower rate of riseFaster rate of rise
Common Two-Photon Concentration 2.5 mM300 μM

Comparison with Other Nitroindolinyl-Cages (e.g., CDNI-glutamate)

Within the family of nitroindolinyl-based cages, 4-carboxymethoxy-5,7-dinitroindolinyl-glutamate (CDNI-Glu) has emerged as a more photosensitive alternative to MNI-glutamate. The quantum yield of photolysis for CDNI-Glu is approximately 0.5, which is about six times higher than that of MNI-Glu jneurosci.orgnih.gov. This significantly increased efficiency means that lower concentrations of CDNI-Glu or lower light intensities are required to elicit comparable postsynaptic currents.

In comparative two-photon uncaging experiments, CDNI-Glu was found to be 4.2 times more photosensitive than MNI-Glu nih.gov. This allows for the use of much shorter laser pulse durations to achieve effective uncaging, reducing the risk of photodamage. For instance, quantal two-photon uncaging with CDNI-Glu can be achieved with a pixel dwell time as short as 10 microseconds at photon fluxes well below the threshold for photodamage jneurosci.org. Both MNI- and CDNI-glutamate share a two-photon absorption maximum at 720 nm ucdavis.edu.

PropertyThis compoundCDNI-glutamate
Quantum Yield (φ) ~0.065 - 0.085~0.5
Relative Two-Photon Photosensitivity Baseline4.2x that of MNI-glutamate
Two-Photon Absorption Maximum ~720 nm~720 nm

Considerations for Caged Antagonists: MNI-caged γ-D-Glutamyl-Glycine

The MNI caging strategy has also been successfully applied to create a caged version of the glutamate receptor antagonist, γ-D-glutamyl-glycine (γ-DGG). MNI-caged γ-DGG allows for the rapid and spatially precise photo-release of this antagonist, providing a powerful tool to investigate the timing and dynamics of glutamate receptor activation during synaptic transmission nih.govfrontiersin.org.

MNI-caged-γ-DGG can be applied at concentrations up to 5 mM without significantly affecting synaptic transmission at climbing fiber-Purkinje cell synapses, allowing for the release of up to 1.5 mM of γ-DGG within 1 millisecond using wide-field flashlamp photolysis nih.govhellobio.com. The photoreleased γ-DGG effectively inhibits excitatory postsynaptic currents (EPSCs) in a manner consistent with bath-applied γ-DGG nih.govhellobio.com. Timed photolysis of MNI-caged-γ-DGG at defined intervals following synaptic stimulation has been used to probe the time course of transmitter-receptor interactions with high temporal resolution nih.govnih.gov. The photolysis of MNI-caged-γ-DGG also releases a proton, which can evoke a transient inward current, a factor that needs to be considered in experimental design frontiersin.org.

CompoundApplicationKey Experimental Findings
MNI-caged γ-D-Glutamyl-Glycine Caged competitive glutamate receptor antagonistCan be used at high concentrations (up to 5 mM) to release millimolar concentrations of γ-DGG. nih.govhellobio.com Allows for timed inhibition of EPSCs to study transmitter dynamics. nih.govnih.gov Photolysis can resolve timing of receptor activation with millisecond precision. nih.gov

Future Directions and Emerging Research Avenues

Development of MNI-caged Compounds for Other Neurotransmitters or Second Messengers

The success of MNI-caged-L-glutamate has spurred the development of MNI-based caging strategies for other neuroactive molecules, allowing for the investigation of a wider range of signaling pathways. A significant area of progress has been the caging of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.govnih.gov The ability to independently control both excitatory and inhibitory inputs with subcellular precision is a significant step towards understanding the complex interplay of these systems in neural computation. nih.gov

Beyond classical neurotransmitters, researchers are also applying caging technology to second messengers. The original caged compound was, in fact, caged ATP, developed to study the Na+/K+ pump. frontiersin.orgnih.govnih.gov The principles learned from this compound are being applied to create light-sensitive versions of other crucial intracellular signaling molecules. This allows for the direct manipulation of signaling cascades downstream of receptor activation, providing a powerful tool to investigate their specific roles in cellular processes.

Caged CompoundTarget MoleculeSignificance
MNI-caged-GABAGABAEnables investigation of inhibitory circuits with high spatiotemporal resolution. nih.govnih.gov
CDNI-caged-GABAGABAAn alternative to MNI-caged GABA for two-photon uncaging. nih.gov
Caged ATPATPThe foundational caged compound, used to study energy-dependent cellular processes. frontiersin.orgnih.govnih.gov
Caged IP₃Inositol trisphosphateAllows for the study of intracellular calcium release and signaling. nih.gov
Caged Ca²⁺Calcium ionsProvides direct control over intracellular calcium concentrations. nih.govnih.gov

Refinements in Uncaging Technology for Enhanced Precision and Control

A major focus of ongoing research is the refinement of uncaging technology to achieve even greater precision and control over the release of neurotransmitters. Two-photon (2P) uncaging has been a revolutionary advance, offering inherent three-dimensional spatial resolution and reduced phototoxicity compared to traditional one-photon UV uncaging. frontiersin.orgnih.govresearchgate.netnih.gov This technique confines the photolysis to a tiny focal volume, on the order of a cubic micron, which is comparable to the size of a single dendritic spine. frontiersin.orgresearchgate.net

Further advancements are being made in the development of new caging chromophores with improved properties. For instance, researchers have developed caged compounds with higher quantum yields, meaning they release the active molecule more efficiently upon photolysis. nih.govfemtonics.eu This allows for the use of lower laser powers, further minimizing the risk of photodamage. nih.gov Additionally, efforts are underway to create caged compounds that can be activated by different wavelengths of light, enabling "two-color" uncaging experiments where multiple neurotransmitters can be released independently at different locations. nih.gov

Key Refinements in Uncaging Technology:

Two-Photon Uncaging: Provides subcellular spatial resolution and deep tissue penetration. frontiersin.orgnih.govresearchgate.netnih.gov

Higher Quantum Yield Chromophores: Increase uncaging efficiency and reduce required laser power. nih.govfemtonics.eu

Two-Color Uncaging: Allows for the independent photolysis of different caged compounds using distinct wavelengths. nih.gov

Spatial Light Modulators (SLMs): Enable the simultaneous uncaging at multiple locations in complex patterns. frontiersin.org

Combinatorial Approaches with Optogenetics and Other Modalities

The integration of caged compound technology with other powerful neuroscience tools, particularly optogenetics, promises to provide unprecedented insights into neural circuit function. Optogenetics uses genetically encoded light-sensitive proteins to control the activity of specific neuron populations. plos.orgnih.govmit.edu By combining optogenetic stimulation of a genetically defined cell type with the precise, localized uncaging of a neurotransmitter like glutamate (B1630785), researchers can dissect the functional connectivity and synaptic properties of specific neural pathways with remarkable detail. plos.orgnih.gov

This combinatorial approach allows for the investigation of how widespread network activity, modulated by optogenetics, influences the processing of specific synaptic inputs, delivered via uncaging. plos.orgnih.gov Furthermore, combining these techniques with advanced imaging modalities, such as two-photon calcium imaging, enables the simultaneous manipulation and monitoring of neural activity at both the single-cell and network level. frontiersin.orgresearchgate.net

Application in Complex Neural Systems and In Vivo Studies

While much of the initial work with this compound was performed in brain slices, a major future direction is its application in more complex, intact neural systems and in vivo. nih.govpnas.org Studying synaptic function and plasticity in the context of a living, behaving animal is the ultimate goal for understanding the neural basis of cognition and behavior. frontiersin.org

Recent studies have demonstrated the feasibility of using this compound in vivo to probe synaptic mechanisms and even influence behavior. nih.govpnas.org These studies often require sophisticated delivery methods, such as "optofluidics," to introduce the caged compound into a specific brain region of a freely moving animal. nih.govpnas.org Despite the challenges, these in vivo applications are crucial for validating findings from in vitro preparations and for bridging the gap between synaptic physiology and animal behavior. frontiersin.org

Addressing Current Limitations and Advancing Caged-Compound Methodologies

Despite its power, this compound is not without its limitations. One significant issue is its potential for off-target effects, such as the antagonism of GABA-A receptors at the high concentrations sometimes required for two-photon uncaging. ucdavis.edupnas.orgnih.gov This can complicate the interpretation of experimental results by altering the balance of excitation and inhibition in the neural circuit. nih.gov

To address this, researchers are actively developing new caged compounds with improved pharmacological profiles. One innovative approach is the "cloaking" of caged compounds with dendrimers to prevent their interaction with off-target receptors. pnas.org Another strategy involves developing caged agonists with higher efficacy, which would allow for their use at lower, less antagonistic concentrations. nih.gov

Furthermore, ongoing efforts aim to improve the fundamental properties of caged compounds, including their aqueous solubility and stability. bohrium.com The development of new photosensitive protecting groups and synthetic strategies will continue to expand the toolkit available to neuroscientists, enabling more precise and reliable manipulation of neural activity. bohrium.com

Q & A

Q. What are the standard protocols for MNI-caged-L-glutamate uncaging in acute brain slices?

this compound is typically dissolved in artificial cerebrospinal fluid (ACSF) at concentrations ranging from 0.2 μM to 2.5 mM , depending on the experimental goal (e.g., evoking EPSPs vs. inducing plasticity) . For one-photon uncaging, a 405 nm laser (1–20 mW power) with 1–30 ms pulses is commonly used to release glutamate at dendritic spines or axons . Slices are often pre-treated with TTX (0.5–1 μM) and 4-AP (1.2 mM) to block spontaneous activity and enhance synaptic responses .

Q. How does this compound ensure spatial precision in neurotransmitter release?

The compound’s 4-methoxy-7-nitroindolinyl (MNI) photoprotective group prevents premature activation of glutamate receptors until exposed to UV/blue light (300–380 nm). The uncaging beam diameter (~150 μm) and pulse duration (<10 ms) restrict glutamate release to subcellular regions (e.g., single dendritic spines) . For higher precision, two-photon uncaging at 720 nm reduces out-of-focus activation, enabling spine-specific stimulation in deep tissue layers .

Q. What controls are necessary to validate this compound experiments?

Critical controls include:

  • Baseline recordings without uncaging to confirm no spontaneous receptor activation.
  • Pharmacological blockade of glutamate receptors (e.g., APV for NMDA receptors) to verify signal specificity.
  • Calibration of laser power to avoid phototoxicity (e.g., using <20 mW for 405 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synaptic plasticity outcomes induced by this compound?

Discrepancies often arise from variations in uncaging parameters (e.g., 0.2 μM vs. 2.5 mM MNI-glutamate) or divergent stimulation protocols (e.g., 15–30 pulses for saturation vs. single pulses for transient responses) . To reconcile conflicting

  • Standardize laser power , pulse duration, and MNI concentration across experiments.
  • Use dual electrophysiology and calcium imaging (e.g., Fluo-5F) to correlate structural plasticity with functional changes .

Q. What are the limitations of this compound in studying fast synaptic transmission?

While MNI-glutamate releases glutamate in submicroseconds , residual caging byproducts or incomplete photolysis can reduce temporal resolution. To mitigate this:

  • Optimize pH (7.2–7.4) and temperature (32–34°C) to enhance photolysis efficiency .
  • Combine with low-affinity glutamate receptors (e.g., AMPA receptors) to capture rapid synaptic currents .

Q. How can this compound be integrated with optogenetic tools without spectral interference?

To avoid overlapping with channelrhodopsin activation (e.g., 470 nm), use two-photon uncaging (720 nm) or pair with red-shifted opsins (e.g., Chrimson). Ensure temporal separation of light pulses (e.g., 405 nm for uncaging, 590 nm for optogenetics) to prevent cross-activation .

Q. What methodological adjustments are required for this compound use in vivo?

In vivo applications demand:

  • Lower MNI concentrations (0.2–0.5 mM) to minimize diffusion and off-target effects.
  • Fiber-optic-coupled lasers for precise light delivery in awake-behaving models .
  • Real-time monitoring of extracellular glutamate via microelectrodes to validate release kinetics .

Data Analysis & Technical Optimization

Q. How should researchers quantify uncaging efficacy and glutamate diffusion dynamics?

  • Use patch-clamp recordings to measure postsynaptic currents (e.g., AMPA/NMDA ratios) .
  • Model diffusion with Monte Carlo simulations incorporating tissue porosity and MNI concentration gradients .
  • Validate with glutamate-sensitive dyes (e.g., iGluSnFR) for spatial mapping .

Q. What strategies improve signal-to-noise ratios in this compound experiments?

  • Pharmacological isolation : Add GABA receptor blockers (e.g., picrotoxin) to reduce inhibitory noise .
  • Background subtraction : Acquire baseline images before uncaging to eliminate autofluorescence .
  • Averaging : Apply 5–10 repeated uncaging pulses and average responses to dampen stochastic variability .

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